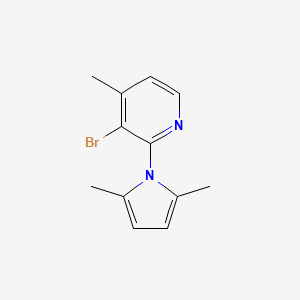

3-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine

Description

3-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine is a heterocyclic compound featuring a pyridine core substituted with a bromine atom at the 3-position, a 2,5-dimethylpyrrole group at the 2-position, and a methyl group at the 4-position. The bromine atom enhances electrophilic reactivity, while the pyrrole and methyl groups contribute to steric and electronic effects that influence binding affinity and metabolic stability.

Properties

IUPAC Name |

3-bromo-2-(2,5-dimethylpyrrol-1-yl)-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2/c1-8-6-7-14-12(11(8)13)15-9(2)4-5-10(15)3/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYEYKEABBZVZBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)N2C(=CC=C2C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 3-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine typically involves:

- Starting from appropriately substituted pyridine derivatives (e.g., 2-amino-3,5-dibromo-4-methylpyridine or 2,5-dibromo-3-methylpyridine).

- Selective bromination and methylation steps to install the bromine and methyl groups at desired positions.

- Formation of the pyrrole substituent via carbon-carbon or carbon-nitrogen bond-forming reactions, often using transition metal catalysis.

- Use of directing groups to achieve regioselectivity during substitution.

Preparation of Brominated Methylpyridine Intermediates

A critical intermediate for the target compound is 2,5-dibromo-3-methylpyridine, which can be synthesized via a multi-step process involving acetylation, bromination, and diazotization reactions under mild conditions with high yields. The process is outlined as follows, based on a patented method:

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1. Acetylation | 2-amino-3-methylpyridine + acetic anhydride, reflux | Formation of acetylated intermediate, monitored by TLC | — |

| 2. Bromination | Addition of bromine dropwise at 20-25°C, then reaction at 50-60°C for 2-3 h | Introduction of bromine substituents at positions 2 and 5 | — |

| 3. Hydrolysis & Neutralization | Addition of water and 40% NaOH solution, precipitation and filtration | Isolation of 2-amino-3-methyl-5-bromopyridine | 64-68% |

| 4. Diazotization & Bromination | Reaction with HBr (40%) and CuBr catalyst, addition of NaNO2 at -5 to 10°C for 2-4 h | Conversion to 2,5-dibromo-3-methylpyridine | 64-67% |

- Molar ratios of 2-amino-3-methylpyridine to acetic anhydride: 1:1.2–1.8 (optimal at 1:1.5).

- Sodium hydroxide concentration: 40% w/w.

- Hydrogen bromide concentration: 40% w/w.

- Reaction temperatures carefully controlled between -5°C and 60°C depending on step.

This method offers mild conditions, high yield, short process routes, and industrial scalability.

Functionalization of Pyridine Ring via Directed Metalation and Catalysis

The preparation of the target compound involves replacing a bromine substituent on the pyridine ring with a pyrrole moiety. This is achieved by:

- Installing a directing group on the amino substituent of 2-amino-3,5-dibromo-4-methylpyridine to guide regioselective substitution.

- Reacting with methyl zinc compounds in the presence of nickel catalysts such as (bis(diphenylphosphino)propane)nickel chloride to replace the bromine at position 3 with a methyl group.

- Subsequent removal of the directing group by acid hydrolysis to regenerate the amine functionality.

Pyrrole Substituent Installation

The 2-(2,5-dimethyl-1H-pyrrol-1-yl) substituent is typically introduced via nucleophilic substitution or cross-coupling reactions involving the pyridine ring bearing a suitable leaving group (e.g., bromine). The pyrrole ring is often pre-functionalized with methyl groups at positions 2 and 5 to match the target compound.

Transition metal-catalyzed coupling (e.g., nickel or palladium catalysis) facilitates the formation of the C-N bond linking the pyrrole nitrogen to the pyridine ring at position 2. Conditions are optimized to preserve the integrity of other substituents and avoid side reactions.

Summary Table of Key Preparation Steps

| Step | Starting Material | Reagents & Catalysts | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | 2-amino-3-methylpyridine | Acetic anhydride | Reflux | Acetylated intermediate | — |

| 2 | Acetylated intermediate | Bromine | 20-60°C, 2-3 h | 2-amino-3-methyl-5-bromopyridine | 64-68 |

| 3 | 2-amino-3-methyl-5-bromopyridine | HBr (40%), CuBr catalyst, NaNO2 | -5 to 10°C, 2-4 h | 2,5-dibromo-3-methylpyridine | 64-67 |

| 4 | 2-amino-3,5-dibromo-4-methylpyridine | 1,1-dimethoxy-N,N-dimethylmethanamine (directing group) | Room temp | Directed intermediate | — |

| 5 | Directed intermediate | Methyl zinc compound, Ni catalyst | Mild, catalytic | 3-methyl substituted pyridine | — |

| 6 | 3-bromo-4-methylpyridine derivative | 2,5-dimethylpyrrole (or equivalent) | Transition metal catalysis (Ni, Pd) | This compound | — |

Research Findings and Practical Considerations

- The use of directing groups significantly improves regioselectivity and yield in substitution reactions on the pyridine ring.

- Nickel catalysts such as (bis(diphenylphosphino)propane)nickel chloride enable efficient methylation and coupling under mild conditions, reducing by-products and harsh conditions.

- The bromination and diazotization steps for preparing dibromo-methylpyridines are optimized for industrial-scale production, balancing yield and cost.

- Recrystallization from ethanol is preferred for purification, providing high purity products suitable for further functionalization.

- Temperature control during bromination and diazotization is critical to avoid decomposition or side reactions.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine can undergo various chemical reactions, including:

-

Substitution Reactions: : The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions, leading to the formation of substituted pyridine derivatives.

-

Oxidation Reactions: : The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

-

Reduction Reactions: : Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the formation of reduced pyridine derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), and catalysts (palladium, copper).

Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water).

Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).

Major Products Formed

Substitution: Substituted pyridine derivatives.

Oxidation: Hydroxylated or carbonylated pyridine derivatives.

Reduction: Reduced pyridine derivatives.

Scientific Research Applications

3-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine has several scientific research applications:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.

Material Science: The compound can be utilized in the development of novel materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of 3-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets involved would vary based on the specific context and application.

Comparison with Similar Compounds

Comparison with Structural Analogues

Halogen-Substituted Analogues

5-(Benzyloxy)-3-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine

- Molecular Formula : C₁₈H₁₇BrN₂O

- Key Differences: Substitution of the 4-methyl group with a benzyloxy group at the 5-position. Bromine at the 3-position is retained, suggesting shared reactivity in nucleophilic substitution reactions .

2-((6-Chloropyridin-2-yl)methyl)-6-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine (58)

- Molecular Formula : C₁₈H₁₉ClN₄

- Key Differences: Replacement of bromine with a chloropyridinylmethyl group. Chlorine’s lower electronegativity and weaker leaving-group ability compared to bromine may reduce reactivity in substitution reactions. The methylene linker adds conformational flexibility, which could improve binding to NOS isoforms .

Fluorinated Analogues

2-(2,5-Dimethyl-1H-pyrrol-1-yl)-6-(3-fluoropropyl)-4-methylpyridine (17)

- Molecular Formula : C₁₆H₂₀FN₃

- Key Differences: Fluoropropyl substituent instead of bromine. Reduced steric bulk compared to bromine may lower inhibitory potency but improve bioavailability .

6-(3-Fluoropropyl)-4-methylpyridin-2-amine (18)

- Molecular Formula : C₉H₁₃FN₂

- Key Differences: Lack of pyrrole and bromine substituents.

Iodinated and Bulky Aromatic Analogues

2-(2,5-Dimethyl-1H-pyrrol-1-yl)-6-(3-iodophenethyl)-4-methylpyridine (9)

- Molecular Formula : C₂₀H₂₂IN₃

- Key Differences: Iodine at the phenethyl group introduces significant steric bulk and polarizability. Enhanced lipophilicity may improve blood-brain barrier penetration, relevant for neuronal NOS (nNOS) inhibition .

Nitro-Substituted Analogues

2-(2-(5-Bromopyridin-3-yl)-3-nitropropyl)-6-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine (27b)

- Molecular Formula : C₂₁H₂₄BrN₅O₂

- Key Differences: Nitropropyl group adds strong electron-withdrawing effects, increasing reactivity in reduction or nucleophilic attack.

Structural and Functional Analysis

Table 1: Comparative Properties of Key Analogues

| Compound Name | Molecular Formula | Key Substituents | Key Properties |

|---|---|---|---|

| Target Compound | C₁₂H₁₂BrN₃ | 3-Bromo, 2-pyrrole, 4-methyl | High electrophilicity, moderate lipophilicity, strong halogen bonding |

| 5-(Benzyloxy)-3-bromo-... | C₁₈H₁₇BrN₂O | 5-Benzyloxy | Enhanced π-π stacking, reduced solubility |

| Compound 58 | C₁₈H₁₉ClN₄ | 6-Chloropyridinylmethyl | Flexible linker, lower reactivity |

| Compound 17 | C₁₆H₂₀FN₃ | 3-Fluoropropyl | Improved metabolic stability, lower steric hindrance |

| Compound 9 | C₂₀H₂₂IN₃ | 3-Iodophenethyl | High lipophilicity, potential for CNS penetration |

| Compound 27b | C₂₁H₂₄BrN₅O₂ | 3-Nitropropyl | Electron-withdrawing, reactive in redox reactions |

Biological Activity

3-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure features a bromine atom and a pyrrole moiety, which are known to contribute to various biological activities. The presence of the pyridine ring enhances its interaction with biological targets due to its ability to form hydrogen bonds.

Biological Activity Overview

Recent studies have indicated that this compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The following sections summarize key findings from relevant research.

In Vitro Studies

In vitro evaluations have demonstrated that this compound possesses strong antibacterial properties. For instance, it has been tested against several bacterial strains, showing minimum inhibitory concentrations (MIC) comparable to established antibiotics.

| Bacterial Strain | MIC (μg/ml) | Comparison with Control |

|---|---|---|

| Staphylococcus aureus | 8 | Similar to Linezolid |

| Escherichia coli | 16 | Higher than Ciprofloxacin |

| Streptococcus pneumoniae | 4 | Significantly effective |

These results suggest that the compound could serve as a promising lead for developing new antibacterial agents.

The mechanism by which this compound exerts its antibacterial effects appears to involve disruption of bacterial cell wall synthesis and interference with protein synthesis. Molecular docking studies have indicated that the compound binds effectively to bacterial ribosomes, inhibiting their function.

Study 1: Evaluation of Antibacterial Efficacy

A recent study published in MDPI evaluated the antibacterial efficacy of various derivatives of pyridine compounds, including this compound. The study found that this compound exhibited a significant reduction in biofilm formation in Streptococcus pneumoniae, highlighting its potential as an antibiofilm agent .

Study 2: Structure-Activity Relationship (SAR)

Research focusing on the structure-activity relationship revealed that modifications in the bromine and methyl groups significantly influenced the biological activity. Compounds with additional halogen substitutions showed enhanced potency against resistant bacterial strains .

Q & A

Q. How can the synthesis of 3-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine be optimized to improve yield and purity?

- Methodological Answer : Optimization involves selecting reaction conditions (e.g., solvent, temperature, catalyst) and purification techniques. For brominated pyridine derivatives, halogenation of the pyridine core using NaH or Pd/C catalysis in THF/EtOH under reflux (80–100°C) is common . For example, Pd/C-catalyzed hydrogenation in EtOH at 80°C achieved yields >80% for deprotection steps, while bromination reactions in THF with NaH yielded ~60–70% . Purification via silica gel chromatography with gradient eluents (e.g., ethyl acetate/hexanes) enhances purity .

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound and its intermediates?

- Methodological Answer : 1H/19F NMR and LC-TOF mass spectrometry are critical. Key NMR signals include:

- Bromine : Deshielded aromatic protons (δ 6.8–7.0 ppm for pyridine) and coupling patterns.

- Pyrrole substituents : Singlets for methyl groups (δ 2.1–2.4 ppm) and pyrrole protons (δ 5.8–6.0 ppm) .

- LC-TOF confirms molecular weight (e.g., [M+H]+ with <5 ppm error) . For crystallographic validation, SHELXL refinement of X-ray data resolves bond lengths/angles and Br position .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?

- Methodological Answer : SAR studies require systematic modification of substituents (e.g., halogen position, alkyl/fluoro chains) and biological assays. For example:

- Fluorinated analogs : Replace bromine with fluorinated alkyl chains (e.g., 4-fluorobutyl) to enhance membrane permeability .

- Pyrrole modifications : Vary dimethylpyrrole groups to study steric effects on enzyme inhibition .

- Activity assays : Test nitric oxide synthase (NOS) inhibition using enzyme kinetics or cellular models, as seen in pyrrolidine-core inhibitors .

Q. What strategies resolve discrepancies between computational predictions and experimental spectral data for brominated pyridine derivatives?

- Methodological Answer : Cross-validate computational models (DFT, molecular docking) with experimental

- NMR shifts : Compare calculated (GIAO method) vs. observed δ values for aromatic protons. Adjust solvent effects (e.g., CDCl3 vs. DMSO) .

- X-ray crystallography : Use SHELXL-refined structures to calibrate bond parameters (e.g., C-Br bond length: ~1.9 Å) .

- Mass spectrometry : Confirm isotopic patterns (e.g., 79Br/81Br ratio) via high-resolution LC-TOF .

Q. How can catalytic intermediates in the synthesis of brominated pyridines be trapped and characterized?

- Methodological Answer : Use low-temperature reaction monitoring and quenching:

- Trapping agents : Add NH4Cl to halt Pd/C-catalyzed reactions .

- In-situ NMR : Track intermediates (e.g., bromo-pyrrole adducts) at -78°C in Et2O .

- Isolation : Employ flash chromatography with non-polar solvents (hexanes) to separate air-sensitive intermediates .

Data Contradiction Analysis

Q. How should researchers address conflicting yields reported for similar bromination reactions?

- Methodological Answer : Discrepancies arise from reagent purity, solvent drying, or catalytic activity. Mitigation steps:

- Standardize conditions : Use anhydrous THF, freshly activated NaH, and Pd/C with controlled particle size .

- Replicate procedures : Compare yields from independent syntheses (e.g., 31% vs. 61% for bromo-fluoroalkyl derivatives) .

- Quality control : Validate starting materials via NMR and adjust equivalents (e.g., excess BrCH2CH2F improves yield) .

Experimental Design

Q. What steps ensure reproducibility in synthesizing chiral analogs of this compound?

- Methodological Answer : Chiral synthesis requires stereospecific catalysts and enantiopure starting materials:

- Frater-Seebach alkylation : Use (R)-(+)-malate derivatives to induce diastereoselectivity (>90% ee) .

- Chiral HPLC : Separate enantiomers using cellulose-based columns .

- Crystallization : Recrystallize intermediates in ethanol/water to enhance enantiomeric excess .

Advanced Characterization

Q. How can researchers leverage X-ray crystallography to resolve ambiguous stereochemistry in bromopyridine derivatives?

- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<0.8 Å) structures .

- Twinned crystals : Apply twin-law corrections for non-merohedral twinning .

- Validation : Cross-check with NMR NOE experiments to confirm spatial proximity of substituents .

Biological Application

Q. What in vitro models are suitable for testing the neuroprotective potential of brominated pyridine derivatives?

- Methodological Answer : Use neuronal nitric oxide synthase (nNOS) inhibition assays:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.